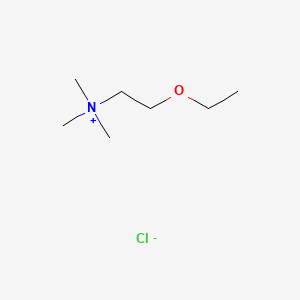
Uridine-5-oxyacetic acid
Overview
Description
Uridine-5-oxyacetic acid is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the wobble hypothesis, which explains how tRNA can recognize multiple codons for a single amino acid. This compound is particularly important in the decoding of genetic information during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine-5-oxyacetic acid involves several steps, starting from uridineThis modification can be achieved through various chemical reactions, including oxidation and substitution reactions .
Industrial Production Methods
Industrial production of this compound is less common, but it can be synthesized using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Uridine-5-oxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the oxyacetic acid group, potentially leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the uridine molecule.
Substitution: Various substitution reactions can introduce new functional groups at different positions on the uridine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Uridine-5-oxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleoside modifications and their effects on tRNA function.
Biology: Researchers use this compound to investigate the role of modified nucleosides in genetic decoding and protein synthesis.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of certain cancers.
Mechanism of Action
Uridine-5-oxyacetic acid exerts its effects by modifying the wobble position of tRNA, allowing it to recognize multiple codons. This modification enhances the efficiency of protein synthesis by enabling tRNA to pair with different codons more effectively. The molecular targets involved include various enzymes responsible for tRNA modification and the ribosome, where protein synthesis occurs .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyuridine: Another modified nucleoside found in tRNA, which also plays a role in the wobble hypothesis.
5-Hydroxyuridine: A precursor to uridine-5-oxyacetic acid, involved in the biosynthesis of various modified nucleosides.
Uniqueness
This compound is unique due to its specific role in enhancing the decoding capabilities of tRNA. Unlike other modified nucleosides, it allows tRNA to recognize a broader range of codons, making it particularly important in the context of genetic decoding and protein synthesis .
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNQQGZJWVLIP-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182414 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28144-25-4 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28144-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028144254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![2-[(4-fluorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B1202099.png)
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1202104.png)
